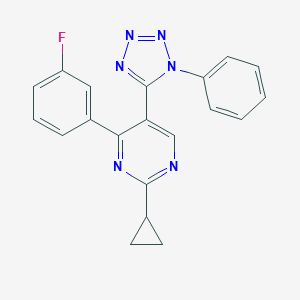![molecular formula C16H13N5OS B214927 4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B214927.png)
4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether, commonly known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTM is a member of the triazolothiadiazole family and is known for its unique structural features that make it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of MPTM is still not fully understood. However, studies have suggested that MPTM exerts its biological effects by inhibiting the activity of protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MPTM exhibits significant biochemical and physiological effects. MPTM has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, MPTM has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Moreover, MPTM has been found to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of MPTM is its unique structural features, which make it a promising candidate for drug discovery and development. Additionally, MPTM has been found to exhibit a broad spectrum of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of MPTM is its low solubility in water, which may affect its bioavailability and limit its applications in vivo.
Zukünftige Richtungen
There are several future directions for the research on MPTM. One of the significant areas of research is the development of new drugs based on the structure of MPTM. Additionally, further studies are needed to elucidate the mechanism of action of MPTM and its potential applications in the treatment of various diseases. Moreover, the development of new synthetic methods for MPTM may lead to the discovery of new analogs with improved biological activities.
Synthesemethoden
The synthesis of MPTM involves a series of chemical reactions that are carried out in a laboratory setting. One of the most commonly used methods for synthesizing MPTM is the reaction between 4-methylphenylhydrazine and 4-pyridinecarboxaldehyde followed by the addition of 2-amino-1,3,4-thiadiazole-5-carboxylic acid and triethylorthoformate. The resulting compound is then treated with hydrochloric acid to obtain MPTM.
Wissenschaftliche Forschungsanwendungen
MPTM has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MPTM is in drug discovery and development. Studies have shown that MPTM exhibits promising antitumor, antibacterial, and antifungal activities. Additionally, MPTM has been found to be a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cellular signaling pathways.
Eigenschaften
Produktname |
4-Methylphenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether |
|---|---|
Molekularformel |
C16H13N5OS |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3-[(4-methylphenoxy)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-2-4-13(5-3-11)22-10-14-18-19-16-21(14)20-15(23-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
CKILADUWSBUEHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B214844.png)
![4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214845.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)
![1-(4-chlorophenyl)-5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B214849.png)
![5-[1-(2,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214851.png)


![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)

![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)
![1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole](/img/structure/B214863.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![1-(4-chlorophenyl)-5-[5-(2-fluorophenyl)-4-isoxazolyl]-1H-tetraazole](/img/structure/B214866.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)